molecular formula C17H18FNO2 B2391374 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 331852-85-8

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2391374
CAS No.: 331852-85-8
M. Wt: 287.334
InChI Key: CTOWTEDOGJLWJS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the isoquinoline core

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 6,7-dimethoxy-1-tetralone.

    Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with 6,7-dimethoxy-1-tetralone under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired tetrahydroisoquinoline compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methoxy groups influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, resulting in different electronic properties and biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorophenyl group, affecting its binding affinity and specificity.

    1-(3-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOWTEDOGJLWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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